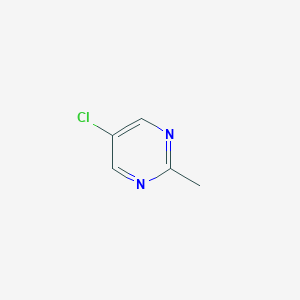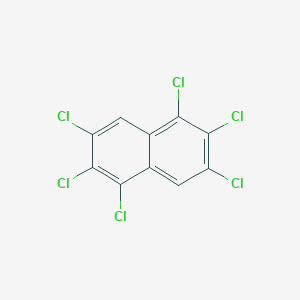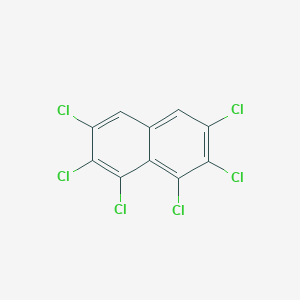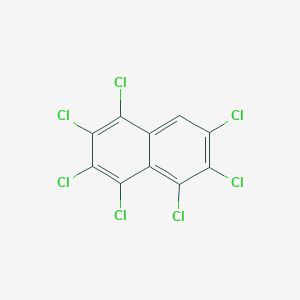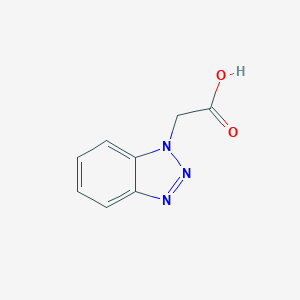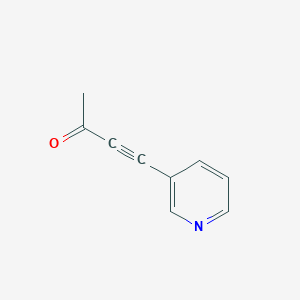
4-(Pyridin-3-yl)but-3-yn-2-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-3-yl)but-3-yn-2-one, also known as P3B, is a chemical compound that has gained significant attention in scientific research in recent years. It is a heterocyclic compound that contains both a pyridine ring and an alkyne group. P3B has been found to have a variety of potential applications in the fields of medicinal chemistry, biochemistry, and molecular biology. In
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-yl)but-3-yn-2-one is complex and involves several different pathways. It has been found to inhibit the activity of several enzymes, including histone deacetylases and proteasomes. It also interacts with specific proteins, such as STAT3 and NF-kB, which are involved in cell signaling and gene expression. These interactions lead to changes in cellular processes, including cell cycle progression, apoptosis, and inflammation.
Biochemical and Physiological Effects:
4-(Pyridin-3-yl)but-3-yn-2-one has been found to have several biochemical and physiological effects. It has been shown to induce apoptosis, or programmed cell death, in cancer cells. It also inhibits the migration and invasion of cancer cells, which can help prevent the spread of tumors. 4-(Pyridin-3-yl)but-3-yn-2-one has been found to have anti-inflammatory effects, which may be useful in the treatment of inflammatory diseases. It has also been shown to have neuroprotective effects and may be useful in the treatment of neurodegenerative diseases.
Advantages and Limitations for Lab Experiments
One of the main advantages of 4-(Pyridin-3-yl)but-3-yn-2-one is its versatility in scientific research. It can be used in a variety of assays and experiments, including cell culture, animal models, and biochemical assays. It is also relatively easy to synthesize and can be produced in large quantities. However, one limitation of 4-(Pyridin-3-yl)but-3-yn-2-one is its potential toxicity. It has been found to have cytotoxic effects on some cell types, which can limit its use in certain experiments. Additionally, 4-(Pyridin-3-yl)but-3-yn-2-one has not yet been extensively studied in vivo, and more research is needed to fully understand its effects in living organisms.
Future Directions
There are several future directions for research on 4-(Pyridin-3-yl)but-3-yn-2-one. One area of interest is in the development of new cancer therapies that target specific enzymes and proteins. 4-(Pyridin-3-yl)but-3-yn-2-one may also have potential applications in the treatment of inflammatory and neurodegenerative diseases. Additionally, more research is needed to fully understand the mechanism of action of 4-(Pyridin-3-yl)but-3-yn-2-one and its potential toxicity. Overall, 4-(Pyridin-3-yl)but-3-yn-2-one is a promising compound with a wide range of potential applications in scientific research.
Synthesis Methods
The synthesis of 4-(Pyridin-3-yl)but-3-yn-2-one involves the reaction of 3-bromopyridine with propargyl alcohol, followed by oxidation with potassium permanganate. The resulting product is then treated with sodium hydroxide to yield 4-(Pyridin-3-yl)but-3-yn-2-one. This synthesis method has been optimized and can be performed on a large scale with high yield and purity.
Scientific Research Applications
4-(Pyridin-3-yl)but-3-yn-2-one has been found to have potential applications in several areas of scientific research. One of the most promising areas is in the development of new drugs for the treatment of cancer. 4-(Pyridin-3-yl)but-3-yn-2-one has been shown to inhibit the growth of cancer cells by targeting specific enzymes and proteins involved in cell division and proliferation. It has also been found to have anti-inflammatory properties and may be useful in the treatment of inflammatory diseases.
properties
CAS RN |
114880-30-7 |
|---|---|
Product Name |
4-(Pyridin-3-yl)but-3-yn-2-one |
Molecular Formula |
C9H7NO |
Molecular Weight |
145.16 g/mol |
IUPAC Name |
4-pyridin-3-ylbut-3-yn-2-one |
InChI |
InChI=1S/C9H7NO/c1-8(11)4-5-9-3-2-6-10-7-9/h2-3,6-7H,1H3 |
InChI Key |
WAKHZSNXAAJAOP-UHFFFAOYSA-N |
SMILES |
CC(=O)C#CC1=CN=CC=C1 |
Canonical SMILES |
CC(=O)C#CC1=CN=CC=C1 |
synonyms |
3-Butyn-2-one,4-(3-pyridinyl)-(9CI) |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.







